molecular formula C21H29FO2 B14743005 15-Fluoropregn-4-ene-3,20-dione CAS No. 800-00-0

15-Fluoropregn-4-ene-3,20-dione

Cat. No.: B14743005
CAS No.: 800-00-0
M. Wt: 332.5 g/mol
InChI Key: KAWQTQXJOMANFC-UHFFFAOYSA-N
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Description

15-Fluoropregn-4-ene-3,20-dione is a synthetic steroid compound with the molecular formula C21H29FO2 and a molecular weight of 332.4522 g/mol . This compound is characterized by the presence of a fluorine atom at the 15th position of the pregnane skeleton, which significantly influences its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-Fluoropregn-4-ene-3,20-dione typically involves the fluorination of a suitable pregnane derivative. One common method is the fluorination of pregnenolone or its derivatives using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 15-Fluoropregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound-17-carboxylic acid, while reduction could produce 15-fluoropregn-4-ene-3,20-diol .

Scientific Research Applications

15-Fluoropregn-4-ene-3,20-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 15-Fluoropregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. The fluorine atom at the 15th position enhances the compound’s binding affinity to these receptors, leading to altered gene expression and modulation of various physiological processes. The compound can influence pathways involved in inflammation, metabolism, and cell proliferation .

Comparison with Similar Compounds

  • 6alpha-Fluoropregn-4-ene-3,20-dione
  • 9-Bromo-11-fluoropregn-4-ene-3,20-dione
  • 4,4-Difluoropregn-5-ene-3,20-dione

Comparison: Compared to other fluorinated pregnane derivatives, 15-Fluoropregn-4-ene-3,20-dione is unique due to the specific position of the fluorine atom, which significantly affects its chemical reactivity and biological activity. For instance, 6alpha-Fluoropregn-4-ene-3,20-dione has a fluorine atom at the 6th position, leading to different receptor binding properties and metabolic pathways .

Properties

CAS No.

800-00-0

Molecular Formula

C21H29FO2

Molecular Weight

332.5 g/mol

IUPAC Name

17-acetyl-15-fluoro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29FO2/c1-12(23)17-11-18(22)19-15-5-4-13-10-14(24)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19H,4-9,11H2,1-3H3

InChI Key

KAWQTQXJOMANFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(C2C1(CCC3C2CCC4=CC(=O)CCC34C)C)F

Origin of Product

United States

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